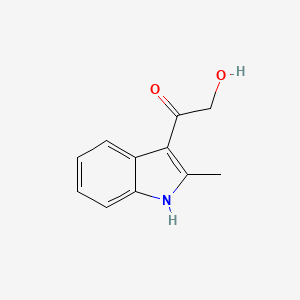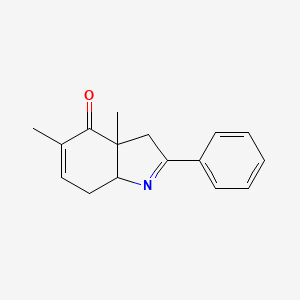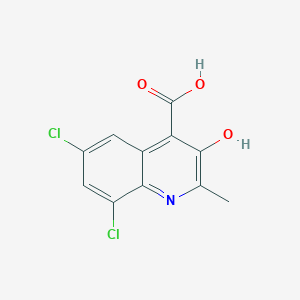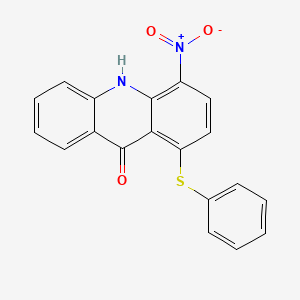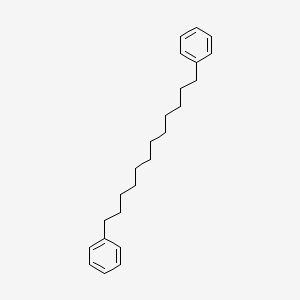
1,1'(Dodecane-1,12-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’(Dodecane-1,12-diyl)dibenzene is an organic compound with the molecular formula C24H34. It consists of a dodecane chain (a 12-carbon alkane) with benzene rings attached at both ends. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’(Dodecane-1,12-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the alkylation of benzene with a dodecane derivative. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 1,1’(Dodecane-1,12-diyl)dibenzene may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’(Dodecane-1,12-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene rings to cyclohexane rings.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of dodecanedioic acid or benzophenone derivatives.
Reduction: Formation of dodecane-1,12-diylcyclohexane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’(Dodecane-1,12-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a model compound in studying alkylation and substitution reactions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic and hydrophilic properties.
Mécanisme D'action
The mechanism of action of 1,1’(Dodecane-1,12-diyl)dibenzene involves its interaction with molecular targets through hydrophobic and π-π interactions. These interactions can influence the compound’s behavior in various environments, such as biological membranes or catalytic systems. The pathways involved may include the modulation of membrane fluidity or the stabilization of transition states in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’(Hexane-1,6-diyl)dibenzene: A shorter alkyl chain variant with similar chemical properties but different physical characteristics.
1,1’(Octane-1,8-diyl)dibenzene: An intermediate chain length compound with properties between those of hexane and dodecane derivatives.
Uniqueness
1,1’(Dodecane-1,12-diyl)dibenzene is unique due to its longer alkyl chain, which imparts distinct physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring stability at elevated temperatures .
Propriétés
Numéro CAS |
5368-74-1 |
|---|---|
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
12-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24/h9-10,13-16,19-22H,1-8,11-12,17-18H2 |
Clé InChI |
HPRCVSQCDUCIIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





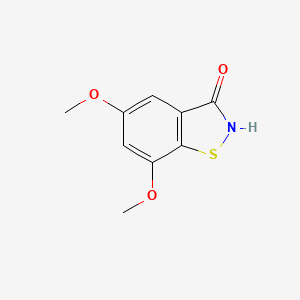

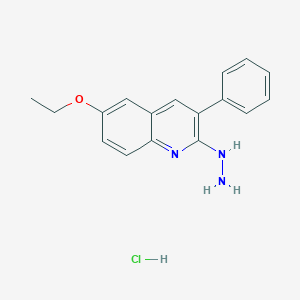
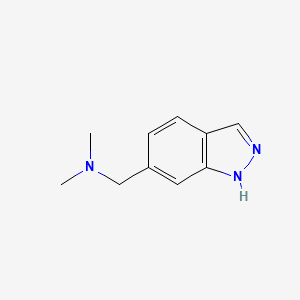

![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
